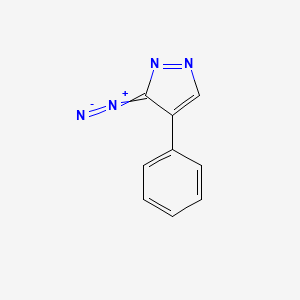

3-Diazo-4-phenyl-3H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

12108-09-7 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-diazo-4-phenylpyrazole |

InChI |

InChI=1S/C9H6N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

MBBKJDQYFDBKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC2=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 3 Diazo 4 Phenyl 3h Pyrazole Transformations

Carbene Generation and Reactivity

Thermal Decomposition Pathways

Competitive Pathways in Thermal Reactions

While specific studies detailing the competitive thermal reaction pathways exclusively for 3-diazo-4-phenyl-3H-pyrazole are not extensively available in the provided results, the thermal behavior of diazo compounds, in general, involves the loss of dinitrogen (N₂) to form a highly reactive carbene intermediate. This carbene can then undergo a variety of subsequent reactions, which constitute the competitive pathways. For a substituted diazopyrazole like this compound, the plausible competitive pathways following thermal activation would include:

Intramolecular Rearrangement: The carbene intermediate could undergo rearrangement, potentially involving the phenyl substituent or the pyrazole (B372694) ring itself, to yield more stable isomeric products.

Dimerization: Two molecules of the carbene intermediate could react with each other to form a dimer.

Solvent Insertion: If the reaction is conducted in a solvent, the carbene could insert into the solvent molecules.

The prevalence of one pathway over another is typically influenced by factors such as temperature, solvent polarity, and the electronic and steric properties of the substituents on the pyrazole ring.

Cycloaddition Reactions of Diazopyrazoles

This compound, as a 1,3-dipole, readily participates in cycloaddition reactions, a cornerstone of heterocyclic synthesis. wikipedia.orgnih.govnumberanalytics.com These reactions provide an efficient route to construct five-membered rings. wikipedia.orgnumberanalytics.com

1,3-Dipolar Cycloaddition with Alkynes

The 1,3-dipolar cycloaddition of diazopyrazoles with alkynes is a well-established method for the synthesis of various pyrazole derivatives. wikipedia.orgrsc.orgyoutube.com This reaction, often referred to as a Huisgen cycloaddition, involves the concerted addition of the 1,3-dipole to the alkyne (the dipolarophile). wikipedia.org

In the context of 1,3-dipolar cycloadditions, the initial product formed from the reaction of a diazo compound and an alkyne is a 3H-pyrazole. organic-chemistry.org These 3H-pyrazoles are often unstable and can subsequently isomerize to the more stable aromatic 1H-pyrazoles. The synthesis of 3,5-diaryl-4-bromo-3H-pyrazoles has been achieved through the in situ generation of diazo compounds and their reaction with alkynyl bromides. organic-chemistry.org This highlights the role of 3H-pyrazoles as key intermediates in these cycloaddition cascades. organic-chemistry.org

Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions, as the reaction of an unsymmetrical dipole with an unsymmetrical dipolarophile can lead to two possible regioisomers. wikipedia.org The regiochemical outcome is influenced by a combination of electronic and steric factors. wikipedia.org In the case of diazopyrazoles reacting with alkynes, the regioselectivity determines the substitution pattern on the resulting pyrazole ring. For instance, the reaction of α-diazocarbonyl compounds with electron-deficient alkynes like phenylacetylene (B144264) and trimethylsilylacetylene (B32187) can proceed with significant regioselectivity. researchgate.net The specific regiochemistry of the cycloaddition between this compound and various alkynes would depend on the electronic nature of the substituents on the alkyne.

Table 1: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions

| Factor | Description |

| Electronic Effects | The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) governs the regiochemical outcome. wikipedia.org |

| Steric Effects | Bulky substituents on either the dipole or the dipolarophile can hinder certain orientations of approach, favoring the formation of the less sterically hindered regioisomer. wikipedia.org |

| Catalyst | The use of a catalyst, such as copper in azide-alkyne cycloadditions, can dramatically influence and control the regioselectivity, often leading to a single regioisomer. youtube.com |

The reactivity in 1,3-dipolar cycloadditions is often enhanced by the use of electron-deficient dipolarophiles. nih.gov When diazopyrazoles react with alkynes bearing electron-withdrawing groups, the rate of the cycloaddition is typically accelerated. This is due to a smaller energy gap between the HOMO of the diazopyrazole and the LUMO of the electron-deficient alkyne, facilitating the reaction. wikipedia.org The use of such dipolarophiles can also influence the regioselectivity of the addition.

1,3-Dipolar Cycloaddition with Alkenes

Similar to their reactions with alkynes, diazopyrazoles can undergo 1,3-dipolar cycloadditions with alkenes to form pyrazoline derivatives. youtube.com This reaction provides a direct route to highly functionalized five-membered heterocyclic rings containing nitrogen. The reaction of diazo compounds with olefinic substrates is considered an atom-economic approach for constructing functionalized pyrazoles. nih.gov The stereochemistry of the resulting pyrazoline is dependent on the stereochemistry of the starting alkene.

Table 2: Comparison of Cycloaddition with Alkynes and Alkenes

| Dipolarophile | Product | Aromaticity of Initial Product |

| Alkyne | Pyrazole (after potential isomerization of 3H-pyrazole) | Aromatic |

| Alkene | Pyrazoline | Non-aromatic |

[3+2] Cycloadditions for Pyrazole Synthesis

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings, and this compound serves as a valuable precursor in this context. nih.gov Diazo compounds, in general, are well-established partners in 1,3-dipolar cycloadditions with various dipolarophiles to yield pyrazole and pyrazoline derivatives. nih.govnih.gov These reactions are often facilitated by the in situ generation of the diazo species from precursors like tosylhydrazone salts. nih.gov The resulting diazo intermediate can then undergo a direct 1,3-cycloaddition with an appropriate alkene or alkyne, followed by aromatization of the initial cycloadduct to furnish the final pyrazole product. nih.gov

The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles. nih.govnih.gov For instance, the reaction can be performed under visible-light induction, which provides a method for generating donor/donor diazo species from readily available N-tosylhydrazones for [3+2] cycloadditions with alkenes. nih.gov This strategy is particularly useful as it avoids the isolation of potentially hazardous diazo compounds. nih.gov The scope of this reaction is broad, accommodating various carbonyl compounds and alkenes, and has been successfully applied in late-stage functionalization of bioactive molecules and gram-scale synthesis. nih.gov

Metal-Catalyzed Transformations

Transition metal catalysis significantly expands the synthetic utility of this compound, enabling a range of transformations through the generation of metal-carbene intermediates. nih.govresearchgate.net Rhodium, copper, and palladium catalysts are particularly effective in promoting unique reactivity patterns, including C-H activation, annulation, and cross-coupling reactions. nih.govresearchgate.netresearchgate.netresearchgate.net

Rhodium catalysts are highly efficient in activating diazo compounds to form rhodium-carbene intermediates, which are key to a variety of synthetic transformations. nih.gov This strategy has been successfully employed in the synthesis of diverse heterocyclic and carbocyclic compounds. nih.govresearchgate.net

A notable application of rhodium catalysis is in C-H activation and annulation sequences. nih.gov In these reactions, the rhodium-carbene intermediate, generated from the diazo compound, can engage in a C-H activation event, leading to the formation of a new ring system. nih.govmdpi.com For example, the rhodium(III)-catalyzed reaction of this compound with suitable coupling partners can proceed via a C-H activation/annulation pathway to construct fused heterocyclic scaffolds. researchgate.netresearchgate.net This process often involves the formation of a five-membered rhodacycle intermediate, followed by coordination with the diazo compound and subsequent annulation. nih.gov The regioselectivity of these reactions can often be controlled by the directing groups present on the substrates. rsc.org

Detailed mechanistic studies, including computational analysis, have provided insights into the elementary steps of these transformations, such as migratory insertion and β-hydride elimination, which dictate the final product distribution. nih.gov

Copper catalysts offer a cost-effective and versatile alternative for mediating reactions of diazo compounds. nih.govbohrium.commdpi.com These catalysts can promote various transformations, including N-arylation and cycloaddition reactions. nih.govnih.gov For instance, copper(I) iodide has been used to catalyze the domino C-N coupling/hydroamination reaction of acetylenes and diamines to afford pyrazoles. nih.gov The catalytic activity of copper complexes can be influenced by the nature of the ligands and the counter-anion of the copper salt. bohrium.commdpi.com

The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, highlighting the utility of copper in facilitating C-N bond formation. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and they have been applied to the functionalization of pyrazole-containing molecules. researchgate.netacs.orgnih.govrsc.org While direct palladium-catalyzed reactions involving this compound are less commonly reported compared to rhodium- and copper-catalyzed systems, the principles of palladium catalysis are relevant to the broader context of pyrazole functionalization. researchgate.netrsc.org

Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are highly effective for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.gov These reactions typically involve the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by transmetalation and reductive elimination. The development of new and efficient palladium catalyst systems, including those with phenylpyrazole-based phosphine ligands, continues to be an active area of research. researchgate.net

Rhodium-Catalyzed Carbene-Based Strategies

Rearrangement Reactions

Rearrangement reactions provide another avenue for the transformation of pyrazole derivatives, leading to structurally diverse products. For example, pyrazolines formed from the reaction of diazomethane (B1218177) derivatives can undergo acid- or base-catalyzed rearrangement to yield more stable pyrazole structures. nih.gov These rearrangements often involve proton transfer steps and can lead to the migration of substituents around the pyrazole ring. nih.gov

Fragmentation-Recombination Mechanisms

Under thermal or photochemical conditions, 3H-pyrazoles can undergo fragmentation, most commonly through the cleavage of the N1-C5 bond, to form vinyl diazo compounds. rsc.orgnih.govnih.gov This process is in competition with sigmatropic rearrangements. The stability of the resulting vinyl diazo compound can influence the favorability of this pathway. For this compound, fragmentation would likely lead to a highly conjugated vinyl diazo intermediate.

The fragmentation is often followed by the loss of dinitrogen (N₂) from the diazo group to generate a vinyl carbene. This highly reactive intermediate can then undergo various recombination or rearrangement reactions. One possible recombination pathway is an intramolecular cyclization to form a cyclopropene (B1174273) derivative. nih.gov The thermal decomposition of some pyrazolines has been shown to proceed through fragmentation into two separate molecules, which can then undergo further reactions. orientjchem.org

Fragmentation: The 3H-pyrazole ring opens to form a vinyl diazo compound.

Dinitrogen Extrusion: The vinyl diazo compound loses a molecule of nitrogen gas to form a vinyl carbene.

Recombination/Rearrangement: The vinyl carbene can undergo several reactions, including:

Intramolecular cyclization to form a cyclopropene.

Reaction with other available substrates.

Rearrangement to form other stable products.

The competition between fragmentation-recombination and sigmatropic rearrangements is dependent on the substituents present on the pyrazole ring and the reaction conditions.

Isomerization Pathways (e.g., 3H-Pyrazole to 1H-Pyrazole)

The isomerization of 3H-pyrazoles to their more stable aromatic 1H-pyrazole tautomers is a common transformation, often occurring under thermal or acidic conditions. researchgate.netnih.gov This isomerization can proceed through various mechanistic pathways, including the van Alphen-Hüttel rearrangement as described in section 3.4.1.

In the context of this compound, the isomerization to a 1H-pyrazole would involve the migration of a substituent and a subsequent tautomerization. For example, a researchgate.netacs.org-sigmatropic shift of a substituent from the C3 position to the N1 or N2 atom would directly lead to a 1H-pyrazole structure. The driving force for this isomerization is the formation of the thermodynamically more stable aromatic 1H-pyrazole ring system.

Acid catalysis can significantly promote the isomerization of 3H-pyrazoles to 4H-pyrazoles, which can then tautomerize to the corresponding 1H-pyrazoles. nih.gov Protonation of the 3H-pyrazole is believed to occur at the nitrogen atom of the N=N bond, which facilitates the sigmatropic shift of a substituent to a carbon atom. nih.gov

The stability of the resulting 1H-pyrazole is a key factor in these isomerization pathways. The aromatic nature of the 1H-pyrazole ring provides a significant thermodynamic driving force for the rearrangement.

Reactions with Specific Substrates

The diazo group in this compound is a versatile functional group that can react with a variety of substrates, leading to the formation of diverse heterocyclic systems.

Reactions with Enamines

The reaction of pyrazole diazonium salts, which are closely related to and can be generated from diazo pyrazoles, with enamines provides a regioselective route to fused heterocyclic systems. Specifically, 3-substituted pyrazole-5-diazonium salts react with β-azolyl enamines to form 3-azolylpyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines in good to excellent yields. researchgate.net

The proposed mechanism for this reaction involves three plausible pathways, all initiated by the coupling of the diazonium salt at the C-2 position of the activated double bond of the enamine. researchgate.net This is followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazolotriazine product.

| Entry | Pyrazole Diazonium Salt | Enamine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3-Phenyl-1H-pyrazole-5-diazonium salt | β-Azolyl enamine | 3-Azolyl-7-phenylpyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | Good to Excellent | researchgate.net |

| 2 | 3-Methyl-1H-pyrazole-5-diazonium salt | β-Azolyl enamine | 3-Azolyl-7-methylpyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | Good to Excellent | researchgate.net |

This reaction highlights the utility of diazo pyrazoles as building blocks for the synthesis of complex, fused heterocyclic compounds with potential biological activity.

Reactions with Amides/Lactams

The reactivity of diazo compounds with amides can lead to a variety of products, often through the formation of a carbene intermediate upon loss of N₂. While specific studies on the reaction of this compound with amides and lactams are not extensively documented, general principles of diazo chemistry suggest several possible reaction pathways.

One potential reaction is the N-H insertion of the carbene, generated from the diazo pyrazole, into the N-H bond of an amide. This would result in the formation of an N-substituted pyrazolyl-amide. Another possibility is the reaction with the carbonyl group of the amide, potentially leading to the formation of an oxazole (B20620) or other heterocyclic systems after rearrangement.

In the case of lactams, which are cyclic amides, similar reactions could occur. N-H insertion would lead to N-alkylation of the pyrazole ring, while reaction at the carbonyl group could lead to ring expansion or other complex rearrangements. The synthesis of pyrazole-tethered amides has been achieved through other routes, such as the reaction of pyrazole carbaldehydes with amines in the presence of an oxidizing agent, demonstrating the interest in this class of compounds. beilstein-journals.org The direct reaction of a diazo pyrazole with a lactam like a β-lactam could potentially lead to the formation of novel triazole-containing bicyclic systems, as seen in related diazo-transfer reactions. nih.govnih.gov

Reactions with Isocyanides

The reaction of diazo compounds with isocyanides can proceed through a [3+2] cycloaddition pathway, often catalyzed by a transition metal such as silver or copper. researchgate.netresearchgate.net This reaction typically leads to the formation of five-membered heterocyclic rings. For this compound, a [3+2] cycloaddition with an isocyanide would be expected to yield a triazole-substituted pyrazole.

The mechanism of the silver-catalyzed cycloaddition of diazo compounds to isocyanides is thought to involve the formation of a silver carbene intermediate from the diazo compound. This intermediate then reacts with the isocyanide in a [3+2] cycloaddition manner to form the triazole ring. researchgate.net

This reaction provides a versatile method for the synthesis of pyrazole-triazole hybrid molecules, which are of interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and triazole scaffolds.

Spectroscopic Characterization and Computational Chemistry of Diazopyrazoles and Intermediates

Structural Elucidation Techniques

The definitive identification and structural confirmation of 3-Diazo-4-phenyl-3H-pyrazole rely on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the phenyl substituent. The chemical shifts (δ) of the pyrazole ring protons would provide insight into the electronic environment of the heterocyclic ring, while the signals for the phenyl group would typically appear in the aromatic region (approximately 7.0-8.0 ppm). The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound, including those in the pyrazole ring, the phenyl group, and the carbon atom of the diazo group, would produce a distinct signal. The chemical shift of the carbon attached to the diazo functional group would be particularly indicative of its unique electronic nature.

While thermal synthesis methods have been reported to produce this compound with high purity, as evidenced by NMR spectroscopy, specific chemical shift and coupling constant data are not widely available in the public domain. smolecule.com

Interactive Data Table: Expected ¹H and ¹³C NMR Signals for this compound

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| Pyrazole-H | Dependent on position | Singlet or Doublet | Highly sensitive to the electronic effects of the diazo and phenyl groups. |

| Phenyl-H | ~7.0 - 8.0 | Multiplet | The pattern would depend on the substitution and coupling between ortho, meta, and para protons. |

| Pyrazole-C | Variable | - | Chemical shifts would indicate the electronic nature of the heterocyclic ring. |

| Phenyl-C | ~120 - 140 | - | Characteristic signals for aromatic carbons. |

| C-Diazo | Highly deshielded | - | The carbon atom directly attached to the diazo group would have a characteristic chemical shift. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The most prominent and diagnostic absorption band would be that of the diazo group (–N₂). This typically appears as a strong, sharp band in the region of 2100-2300 cm⁻¹. Other expected vibrations include C-H stretching from the aromatic phenyl and pyrazole rings, C=C and C=N stretching vibrations within the rings, and various bending vibrations that provide a "fingerprint" for the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Diazo (N≡N) | 2100 - 2300 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C and C=N Stretch | 1400 - 1600 | Medium |

| C-H Bending | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule (C₉H₆N₄, MW = 170.17 g/mol ). smolecule.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, often showing the loss of a neutral nitrogen molecule (N₂) from the diazo group, which is a characteristic fragmentation pathway for diazo compounds.

Quantum Chemical Calculations and Theoretical Investigations

Computational chemistry provides valuable insights into the electronic properties and reactivity of molecules like this compound, complementing experimental data.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound. These calculations can predict molecular geometries, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where the most loosely held electrons are located. For this compound, the HOMO is likely to have significant contributions from the diazo group and the π-system of the pyrazole ring.

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons and the most likely sites for nucleophilic attack. The LUMO is expected to be localized on the diazo group and the pyrazole ring system.

Reaction Pathway Calculations and Transition State Analysis

The thermal or photochemical decomposition of this compound is a key reaction, proceeding through the extrusion of molecular nitrogen to form a highly reactive carbene intermediate. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction pathway and the associated transition states.

The initial step in the decomposition is the cleavage of the C-N bond of the diazo group. This process involves a high-energy transition state (TS) before the liberation of dinitrogen (N₂). DFT calculations on analogous diazo compounds reveal that the energy barrier for this decomposition is significantly influenced by the substituents on the pyrazole ring. For this compound, the phenyl group's electronic and steric effects play a crucial role in the geometry and energy of the transition state.

Subsequent to its formation, the carbene intermediate can undergo various reactions, such as intramolecular rearrangements or intermolecular reactions with suitable trapping agents. Each of these subsequent pathways will have its own transition state with a characteristic energy barrier. For instance, the carbene could undergo a 1,2-hydrogen shift, if a suitable hydrogen is available, or participate in cycloaddition reactions. DFT studies on similar carbene-mediated reactions have shown that the relative energies of these transition states dictate the product distribution.

Table 1: Hypothetical Calculated Energies for the Decomposition of this compound

| Species/Transition State | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP | 6-311++G(d,p) | 0.0 |

| Transition State (N₂ extrusion) | B3LYP | 6-311++G(d,p) | +25-35 |

| 4-Phenyl-3H-pyrazol-3-ylidene (Singlet) + N₂ | B3LYP | 6-311++G(d,p) | +5-15 |

| 4-Phenyl-3H-pyrazol-3-ylidene (Triplet) + N₂ | B3LYP | 6-311++G(d,p) | +10-20 |

Note: The values in this table are hypothetical and based on typical ranges observed for similar diazo compound decompositions and carbene formations as specific experimental or computational data for this compound were not found in the reviewed literature.

Stability and Interconversion of Reactive Intermediates (e.g., Carbenes, 3H-Pyrazoles)

The primary reactive intermediate generated from the decomposition of this compound is the corresponding carbene, 4-phenyl-3H-pyrazol-3-ylidene. The stability of this carbene is a crucial factor in its subsequent reactivity. Carbenes can exist in either a singlet or a triplet state, and their relative stability is dictated by the electronic effects of the substituents.

For 4-phenyl-3H-pyrazol-3-ylidene, the pyrazole ring itself provides some degree of stabilization. The nitrogen atoms can donate lone-pair electron density into the vacant p-orbital of the singlet carbene, a stabilizing interaction. academicjournals.org Furthermore, the phenyl group at the 4-position can also influence the carbene's stability through resonance and inductive effects. DFT studies on substituted phenyl carbenes have shown that electron-donating groups on the phenyl ring can further stabilize the singlet state relative to the triplet state. uomustansiriyah.edu.iq

The singlet-triplet energy gap (ΔES-T) is a key parameter determined through computational chemistry. A larger positive ΔES-T indicates a more stable singlet state. For N-heterocyclic carbenes (NHCs), which share some structural similarities with pyrazolylidenes, the singlet state is significantly stabilized. It is plausible that 4-phenyl-3H-pyrazol-3-ylidene also possesses a stabilized singlet ground state.

The 3H-pyrazole tautomer itself is a reactive intermediate. The interconversion between different tautomers of the pyrazole ring system can occur, and the relative stabilities of these tautomers can be assessed using computational methods. The presence of the phenyl substituent will influence the equilibrium between different tautomeric forms.

Table 2: Calculated Parameters for Carbene Stability

| Carbene Species | Parameter | Calculated Value (kcal/mol) | Reference |

| Phenylcarbene | ΔES-T | 1.5 | uomustansiriyah.edu.iq |

| Dichlorophenylcarbene | ΔES-T | -10.3 | uomustansiriyah.edu.iq |

| Bis(dimethylamino)phenylcarbene | ΔES-T | -25.7 | uomustansiriyah.edu.iq |

Note: This table presents data for substituted phenyl carbenes to illustrate the effect of substituents on the singlet-triplet energy gap. Specific data for 4-phenyl-3H-pyrazol-3-ylidene is not available.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the reactivity of molecules based on the analysis of the electron density. researchgate.net For this compound, MEDT can be applied to predict its behavior in various reactions, particularly cycloadditions.

In the context of a [3+2] cycloaddition reaction, this compound acts as a 1,3-dipole. MEDT analyzes the conceptual DFT indices such as the electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) of the reactants to predict the feasibility and nature of the reaction.

The global electron density transfer (GEDT) at the transition state is a key descriptor in MEDT. A significant GEDT value indicates a polar reaction mechanism. Depending on the nature of the other reactant (the dipolarophile), the reaction can be classified as having a forward or reverse electron density flux. For instance, in a reaction with an electron-deficient alkene, the diazopyrazole would act as the nucleophile, and the reaction would proceed with a forward electron density flux.

MEDT studies on similar diazoalkane cycloadditions have classified them as pseudo(mono)radical-type (pmr-type) reactions, which are characterized by a one-step mechanism. The asynchronicity of bond formation in the transition state can also be analyzed, providing insights into the regioselectivity of the cycloaddition. The phenyl substituent in this compound is expected to influence its electronic properties and thus its reactivity profile within the MEDT framework.

Table 3: Conceptual DFT Indices for a Model Diazocompound (Diazomethane) and Ethylene (B1197577)

| Compound | μ (eV) | η (eV) | ω (eV) | N (eV) |

| Diazomethane (B1218177) | -3.45 | 6.48 | 0.92 | 2.58 |

| Ethylene | -6.25 | 7.21 | 2.71 | 1.96 |

Note: This table provides conceptual DFT indices for diazomethane and ethylene as a representative example of a 1,3-dipolar cycloaddition system that can be analyzed using MEDT. Data for this compound is not available.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in pyrazole (B372694) synthesis is the reliance on traditional methods that often involve hazardous reagents and generate significant waste. The development of green and sustainable synthetic pathways is therefore a critical area of future research. researchgate.net Key directions include the use of environmentally benign solvents, energy-efficient techniques, and atom-economical reaction designs.

Recent advancements have focused on multicomponent reactions (MCRs) in aqueous media, which offer a streamlined approach to complex pyrazole derivatives. rsc.orgresearchgate.net For instance, one-pot, four-component reactions using water as a solvent and a recyclable catalyst like sodium p-toluene sulfonate (NaPTS) have been shown to be highly efficient. rsc.org Similarly, the use of ultrasound or microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. rsc.orgnih.govresearchgate.net A study highlighted a microwave-assisted, solvent-free "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles, which demonstrates high yields in short reaction times. nih.govresearchgate.net

Future efforts will likely focus on expanding the scope of these green methodologies. Research into alternatives for toxic reagents like hydrazine (B178648), such as using semicarbazide (B1199961) hydrochloride "on water," presents a promising sustainable approach. rsc.org The development of syntheses in water not only simplifies work-up procedures but also aligns with the principles of green chemistry by avoiding volatile organic solvents. longdom.orgresearchgate.net

Table 1: Comparison of Sustainable Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants in water. Often uses a catalyst like ammonium (B1175870) acetate (B1210297) or NaPTS. | High atom economy, simplified work-up, reduced waste, use of a green solvent. | rsc.orglongdom.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often under solvent-free conditions. | Drastically reduced reaction times, increased yields, energy efficiency. | rsc.orgnih.gov |

| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to accelerate the reaction, typically in an eco-friendly solvent like aqueous ethanol. | High yields in very short reaction times (e.g., 98% in 10 minutes). | rsc.org |

| Hydrazine-Alternative Synthesis | Cyclization using a safer hydrazine substitute like semicarbazide hydrochloride. | Avoids the use of toxic and explosive hydrazine. | rsc.org |

Advanced Mechanistic Investigations via Ultrafast Spectroscopy and Computational Methods

A deeper understanding of the reaction mechanisms governing the transformations of 3-Diazo-4-phenyl-3H-pyrazole is essential for controlling reaction outcomes and designing more efficient synthetic strategies. Advanced techniques like ultrafast spectroscopy and computational chemistry are proving invaluable in this pursuit.

Ultrafast Spectroscopy , specifically femtosecond transient absorption spectroscopy, allows for the direct observation of short-lived reactive intermediates and transition states. acs.orgnih.gov Studies on related diazo compounds, such as 5-diazo Meldrum's acid, have revealed complex photochemical pathways, including Wolff rearrangement, isomerization to diazirine, and intersystem crossing to form triplet carbenes, all occurring on picosecond or even femtosecond timescales. acs.orgnih.govacs.org Applying these techniques to this compound could elucidate the dynamics of its excited states and the formation of the corresponding carbene.

Computational Methods , particularly Density Functional Theory (DFT), provide powerful tools for mapping reaction energy profiles and understanding the origins of selectivity. eurasianjournals.com DFT calculations can predict the activation energies for N₂ release from diazo compounds, revealing how substituents influence carbene formation. nih.gov Such studies have shown that the differing reactivity of diazo amides, esters, and ketones can be explained by electrostatic stabilization and pre-distortion towards the transition state. nih.gov For cycloaddition reactions, DFT can elucidate the origin of stereoselectivity, aiding in the rational design of substrates to achieve desired outcomes. mdpi.com The combination of DFT with machine learning is also emerging as a method to predict the reactivity of a wide range of diazo compounds. nih.gov

Table 3: Advanced Methods for Mechanistic Investigation

| Method | Application to Diazopyrazoles | Key Insights Gained | Reference |

|---|---|---|---|

| Femtosecond Transient Spectroscopy | Direct observation of excited state decay and formation of reactive intermediates (carbenes, ketenes). | Reveals lifetimes of excited states and intermediates, identifies competing reaction pathways in real-time. | acs.orgnih.govnih.gov |

| Density Functional Theory (DFT) | Calculation of transition state energies, reaction pathways, and stereoselectivity. | Explains reactivity differences, predicts product ratios, and rationalizes catalyst and substrate effects. | nih.govnih.govmdpi.com |

| Combined Machine Learning-DFT | Predicts activation energy for N₂ elimination based on chemical features. | Enables high-throughput screening and molecular engineering for efficient carbene generation. | nih.gov |

Expansion of Synthetic Utility for Complex Molecular Architectures

This compound is a valuable precursor for constructing more complex molecular scaffolds, particularly fused heterocyclic systems which are prevalent in medicinal chemistry and materials science. mdpi.comresearchgate.net Future research will focus on expanding the repertoire of transformations that leverage the unique reactivity of the diazopyrazole moiety.

Diazoazoles, including diazopyrazoles, have been successfully employed in [3+2] cycloaddition reactions to create novel triazole systems. nih.gov The development of intramolecular cycloadditions is a particularly powerful strategy for rapidly building molecular complexity. For example, intramolecular nitrile oxide cycloaddition has been used to create novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] sioc-journal.cnacs.orgoxazole (B20620) ring systems. dntb.gov.ua

Furthermore, the carbene generated from this compound can participate in cascade reactions. Rhodium(III)-catalyzed C-H activation followed by intramolecular cyclization with α-diazo compounds is an efficient method for synthesizing N-fused heterocycles like pyrazolo[1,2-a]cinnolines. researchgate.net The versatility of these building blocks is also demonstrated in multicomponent reactions that lead to fused systems such as pyrazole-based pyrido[2,3-d]pyrimidine-diones, often achieved in a single, environmentally friendly step in water. researchgate.net

The challenge lies in controlling the chemo- and regioselectivity of these transformations to access a wider variety of complex architectures. Exploring the reactivity of diazopyrazoles with different coupling partners under various catalytic conditions will be key to unlocking their full synthetic potential. nih.govnih.gov

Table 4: Complex Architectures from Pyrazole/Diazo Precursors

| Target Architecture | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Pyrazolo[1,2-a]cinnolines | Rh(III)-catalyzed C-H activation/intramolecular cyclization with α-diazo compounds. | Efficient construction of N-fused polycyclic systems. | researchgate.net |

| N-Azolyl-1,2,4-triazoles | [3+2] cycloaddition of diazoazoles with isocyanoacetates. | Access to novel linked heterocyclic systems. | nih.gov |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | One-pot, five-component reaction in water. | Rapid assembly of complex, biologically relevant scaffolds using green chemistry. | researchgate.net |

| Pyranopyrazoles | Multicomponent condensation reactions, often assisted by microwave or ultrasound. | Fused heterocyclic systems with diverse biological activities. | rsc.org |

Q & A

Basic Research Questions

Q. How is 3-Diazo-4-phenyl-3H-pyrazole synthesized, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis of pyrazole derivatives often involves diazo transfer reactions or copper-catalyzed cycloadditions. For example, triazole-pyrazole hybrids are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/water solvent system) with CuSO₄ and sodium ascorbate as catalysts. Purification via column chromatography (e.g., silica gel) is essential to isolate the target compound .

- Key Parameters :

| Reaction Condition | Typical Range |

|---|---|

| Temperature | 50–80°C |

| Catalyst System | CuSO₄/ascorbate |

| Solvent | THF/water (1:1) |

| Reaction Time | 16–24 hours |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For diazo-functionalized pyrazoles, IR spectroscopy can identify the diazo (-N₂) stretch (~2100–2200 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity in reactions. For instance, Rh-catalyzed C–H functionalization of pyrazoles with diazo compounds has been studied using DFT to optimize bond dissociation energies and activation barriers .

- Example Workflow :

Optimize geometries of reactants and intermediates using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate reaction pathways with solvent effects (e.g., PCM model).

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -CF₃) stabilize the diazo moiety by reducing electron density on the N₂ group. Stability assays in buffered solutions (pH 3–10) coupled with HPLC monitoring can quantify decomposition rates. For example, trifluoromethyl-substituted pyrazoles exhibit enhanced stability in acidic media due to reduced nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-diazo derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Meta-analysis of structure-activity relationship (SAR) data is critical. For instance, pyrazole-3-carboxamide derivatives show divergent antimicrobial activities depending on substituent positioning; systematic SAR studies using standardized MIC (Minimum Inhibitory Concentration) protocols are recommended .

Data Analysis and Experimental Design

Q. How can reaction optimization studies (e.g., DoE) improve the scalability of this compound synthesis?

- Methodological Answer : Design of Experiments (DoE) with factors like catalyst loading, temperature, and solvent ratio can identify optimal conditions. For example, a Central Composite Design (CCD) revealed that increasing Cu(I) catalyst concentration beyond 10 mol% did not significantly improve yield but increased side-product formation .

Q. What mechanistic insights explain unexpected byproducts in diazo transfer reactions involving pyrazoles?

- Methodological Answer : Competing pathways, such as dimerization or [3+2] cycloadditions, may occur. Trapping experiments with radical scavengers (e.g., TEMPO) or isotopic labeling (¹⁵N-diazo) can elucidate mechanisms. For example, diazo decomposition via radical intermediates has been observed in photochemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.